(3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5-position, a fluorobenzylidene group at the 3-position, and a dihydroindolone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-fluorobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the benzylidene group at the 3-position of the indole ring.
Cyclization: The intermediate product undergoes cyclization to form the dihydroindolone core structure. This step may require specific catalysts or reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may modulate specific pathways involved in cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom at the 5-position.
(3Z)-5-chloro-3-(4-fluorobenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a chlorine atom instead of bromine at the 5-position.
(3Z)-5-bromo-3-(4-methylbenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a methyl group instead of a fluorine atom on the benzylidene group.
Uniqueness
The presence of both bromine and fluorine atoms in (3Z)-5-BROMO-3-[(4-FLUOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE may confer unique chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H9BrFNO |
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Molecular Weight |
318.14 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9BrFNO/c16-10-3-6-14-12(8-10)13(15(19)18-14)7-9-1-4-11(17)5-2-9/h1-8H,(H,18,19)/b13-7- |
InChI Key |
GXKFTGCVCJWJET-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)F |
SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)F |
Origin of Product |
United States |
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